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Compound of Interest

6-Fluoro-2-methylquinoline-3-
Compound Name:
carboxylic acid

Cat. No.: B188184

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylquinoline-3-carboxylic acid is a heterocyclic organic compound belonging
to the quinoline family. Its structure is characterized by a quinoline core substituted with a
fluorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at
the 3-position. This compound is of significant interest in medicinal chemistry, primarily as a key
intermediate in the synthesis of more complex molecules, including potential pharmaceutical
agents. The presence of the fluorine atom is particularly noteworthy, as its incorporation into
drug candidates can enhance metabolic stability, binding affinity, and bioavailability.

Quinoline derivatives are known for a wide range of biological activities, including antimicrobial,
anticancer, and anti-inflammatory properties.[1] Specifically, the quinoline-3-carboxylic acid
scaffold is a core component of the fluoroquinolone class of antibiotics.[2]

Chemical Structure and Properties

The chemical structure of 6-Fluoro-2-methylquinoline-3-carboxylic acid is presented below:
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Caption: Chemical structure of 6-Fluoro-2-methylquinoline-3-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Fluoro-2-methylquinoline-3-

carboxylic acid is provided in the table below.

Property Value Reference
CAS Number 461026-47-1 [3]
Molecular Formula C11HsFNO2 [3]
Molecular Weight 205.19 g/mol [3]
Appearance Solid
Purity Typically 295%

Synthesis

The synthesis of 6-Fluoro-2-methylquinoline-3-carboxylic acid can be achieved through

several established methods for quinoline synthesis. The Doebner-von Miller reaction provides

a plausible and adaptable route.

Proposed Synthesis via Doebner-von Miller Reaction

This method involves the reaction of an aniline with an a,3-unsaturated carbonyl compound.

For the synthesis of 6-Fluoro-2-methylquinoline-3-carboxylic acid, 4-fluoroaniline would be

a suitable starting material.

Reaction Scheme:
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4-Fluoroaniline + Ethyl acetoacetate + Formaldehyde — 6-Fluoro-2-methylquinoline-3-
carboxylic acid ethyl ester — 6-Fluoro-2-methylquinoline-3-carboxylic acid

Experimental Protocol (Adapted from General
Procedures)

Materials:

4-Fluoroaniline

o Ethyl acetoacetate
o Paraformaldehyde
» Ethanol

e Hydrochloric acid
e Sodium hydroxide
 Diethyl ether
Procedure:

o Step 1: Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate. In a round-bottom flask,
dissolve 4-fluoroaniline in ethanol. Add a catalytic amount of concentrated hydrochloric acid.
To this solution, add ethyl acetoacetate and paraformaldehyde.

o Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and neutralize with a
saturated solution of sodium bicarbonate.

o Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate
and concentrate under reduced pressure to obtain the crude ethyl 6-fluoro-2-
methylquinoline-3-carboxylate.
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 Purify the crude product by column chromatography on silica gel.

e Step 2: Hydrolysis to 6-Fluoro-2-methylquinoline-3-carboxylic acid. Dissolve the purified
ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

o Reflux the mixture for 2-3 hours.

» After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the
carboxylic acid.

 Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-Fluoro-2-
methylquinoline-3-carboxylic acid.

Spectroscopic Data

While specific spectra for 6-Fluoro-2-methylquinoline-3-carboxylic acid are not readily
available in the public domain, representative data from closely related quinoline-3-carboxylic
acid derivatives can provide insight into the expected spectral characteristics.[4]

'H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons
on the quinoline ring, the methyl group, and the carboxylic acid proton.

Expected Chemical Shift

Proton Multiplicity
(3, ppm)

-COOH 14.5-15.5 s (broad)

Quinoline-H (aromatic) 7.5-9.0 m

-CHs 20-25 S

Note: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and
exchange. The exact shifts and coupling constants of the aromatic protons would require
detailed spectral analysis.

3C NMR Spectroscopy
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The carbon NMR spectrum will display signals corresponding to the carbon atoms of the
quinoline core, the methyl group, and the carboxyl group.

Carbon Expected Chemical Shift (d, ppm)
-COOH 165 - 180

Quinoline-C (aromatic) 110 - 150

-CHs 10-20

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in
the molecule.

Functional Group Wavenumber (cm~?) Description
O-H (Carboxylic acid) 2500-3300 Broad

C=0 (Carboxylic acid) 1680-1710 Strong

C=C (Aromatic) 1500-1600 Medium to strong
C-F 1000-1400 Strong

The broadness of the O-H stretch is a hallmark of the dimeric hydrogen-bonded structure of
carboxylic acids in the solid state.[5][6]

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic
fragmentation patterns.

mlz lon
205 [M]*+
160 [M - COOH]*
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Biological Activity and Potential Applications

6-Fluoro-2-methylquinoline-3-carboxylic acid is a precursor to fluoroguinolone antibiotics.
The core structure is essential for their antibacterial activity, which involves the inhibition of
bacterial DNA gyrase and topoisomerase IV.[7]

Mechanism of Action of Fluoroquinolones

The general mechanism of action for fluoroquinolone antibiotics, which are derivatives of the

title compound, is outlined below.
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Caption: Mechanism of action of fluoroquinolone antibiotics.

Drug Development

6-Fluoro-2-methylquinoline-3-carboxylic acid serves as a valuable building block in drug
discovery. Its structure can be modified at various positions to synthesize a library of
compounds for screening against different biological targets. For instance, the carboxylic acid
group can be converted to esters or amides to modulate pharmacokinetic properties.

Conclusion
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6-Fluoro-2-methylquinoline-3-carboxylic acid is a synthetically important molecule with a
chemical scaffold that is central to a major class of antibiotics. This technical guide has
provided an overview of its structure, properties, a plausible synthetic route, and its relevance
in the context of drug development. Further research into the biological activities of this specific
compound and its derivatives could lead to the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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